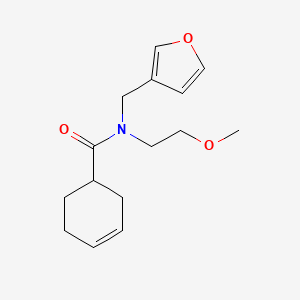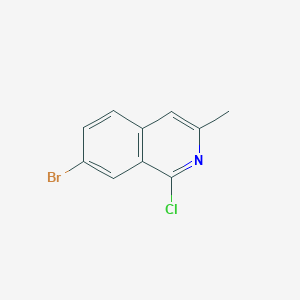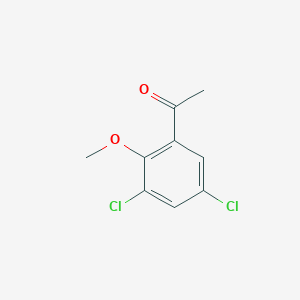
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)cyclohex-3-enecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-(furan-3-ylmethyl)-N-(2-methoxyethyl)cyclohex-3-enecarboxamide is a chemical entity that can be associated with the family of furan derivatives. Furan derivatives are known for their diverse applications in pharmaceuticals and materials science due to their unique chemical properties. Although the specific compound is not directly mentioned in the provided papers, the synthesis and characterization of related furan compounds have been explored, which can provide insights into the potential synthesis and properties of the target compound.
Synthesis Analysis
The synthesis of furan derivatives typically involves the formation of furfurylamines and their subsequent reactions. In the first paper, spiro-lactams and polysubstituted pyrroles were synthesized by reacting furfurylamines with ynones, followed by an oxidative cyclization mediated by ceric ammonium nitrate . This method demonstrates the potential for creating complex structures from furan-based starting materials, which could be applicable to the synthesis of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)cyclohex-3-enecarboxamide by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of furan derivatives is often determined using techniques such as IR spectrum, 1H NMR, and X-ray crystallography. The second paper provides an example of this, where the crystal structure of a furan derivative was elucidated, showing it crystallizes in the orthorhombic space group with specific unit cell parameters . This suggests that similar analytical techniques could be employed to determine the molecular structure of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)cyclohex-3-enecarboxamide.
Chemical Reactions Analysis
Furan derivatives can undergo various chemical reactions, including oxidative cyclization as mentioned in the first paper . The dearomatizing oxidation likely proceeds via a free-radical pathway, which is a significant reaction mechanism that could be relevant to the chemical reactions of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)cyclohex-3-enecarboxamide. Understanding the reactivity of the furan ring and its substituents is crucial for predicting the compound's behavior in different chemical environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of furan derivatives can be influenced by their molecular structure. Intermolecular hydrogen bonding interactions, as observed in the crystal structure of the compound studied in the second paper, can affect the compound's melting point, solubility, and stability . These properties are essential for the practical application of the compound in various fields, including drug development and materials science. The analysis of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)cyclohex-3-enecarboxamide would likely focus on similar properties to determine its suitability for specific applications.
Applications De Recherche Scientifique
Applications in Fungal Inhibition and Furan Derivatives
Substituted furanilides and furamides, including compounds structurally related to N-(furan-3-ylmethyl)-N-(2-methoxyethyl)cyclohex-3-enecarboxamide, show significant activity against Basidiomycetes, a type of fungi. These compounds, specifically designed to target fungal pathogens, hold promise for agricultural applications, potentially serving as mercury-free seed dressings or in combination with other fungicides for enhanced control of fungal diseases (Pommer & Zeeh, 1977).
Synthesis and Reactivity
The reactivity and synthesis of furan derivatives, including N-(furan-3-ylmethyl)-N-(2-methoxyethyl)cyclohex-3-enecarboxamide analogs, have been explored for their potential applications in organic chemistry. For instance, studies on the intermolecular photoaddition reaction of arenecarbothioamides with 2-methoxyfuran have demonstrated the ability to synthesize arene-fused aminobenzoates, highlighting the utility of furan derivatives as building blocks in photoinduced benzannulation (Oda, Sakai, & Machida, 1997).
Anticancer and Antiangiogenic Activity
Novel 3-arylaminobenzofuran derivatives, incorporating structural elements similar to N-(furan-3-ylmethyl)-N-(2-methoxyethyl)cyclohex-3-enecarboxamide, have been evaluated for their anticancer and antiangiogenic activities. These compounds, targeting the colchicine site on tubulin, exhibit potent in vitro and in vivo antitumor effects, suggesting their potential as therapeutic agents for cancer treatment (Romagnoli et al., 2015).
Cyclometallation Studies
The cyclometallation reactions of N,N-dimethyl-furan-2(and 3)-carboselenoamide with metals such as palladium(II), rhodium(III), and ruthenium(II) have been investigated, showing the formation of complexes that may have applications in catalysis and material science. These studies provide insights into the coordination chemistry of furan derivatives, opening pathways for new material synthesis (Nonoyama & Nonoyama, 1991).
Antibacterial Activity
Research into the antibacterial properties of [5-(furan-2-yl)-phenyl]-4,5-carbothioamide-pyrazolines, which share a structural motif with N-(furan-3-ylmethyl)-N-(2-methoxyethyl)cyclohex-3-enecarboxamide, has demonstrated promising results against a variety of bacterial strains. These studies suggest potential applications in the development of new antibacterial agents (Rani, Yusuf, & Khan, 2012).
Propriétés
IUPAC Name |
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-18-10-8-16(11-13-7-9-19-12-13)15(17)14-5-3-2-4-6-14/h2-3,7,9,12,14H,4-6,8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBLVULMPGALQCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=COC=C1)C(=O)C2CCC=CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)cyclohex-3-enecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-methyl-N-phenylbenzamide](/img/structure/B3002396.png)
![N-[[(3Ar,6aR)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]methyl]-2-chloroacetamide](/img/structure/B3002398.png)
![[(1R,2R)-2-(Trifluoromethyl)cyclobutyl]methanesulfonamide](/img/structure/B3002400.png)
![3-[(3-methyl-1H-pyrazol-1-yl)methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B3002401.png)
![1-[(3-Aminophenyl)sulfonyl]piperidine-2-carboxylic acid hydrochloride](/img/structure/B3002402.png)
![2-(3-chlorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B3002405.png)
![2-[2-(3-Hydroxypropyl)pyrrolidin-1-yl]-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one](/img/structure/B3002406.png)
![(NE)-N-[(7-bromo-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B3002407.png)


![Ethyl 2-(2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B3002412.png)

![4-oxo-N-(1-phenylethyl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B3002414.png)
![Methyl (5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B3002416.png)